

# sapanisertib rapalog-resistant tumors activity

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## Compound Focus: Sapanisertib

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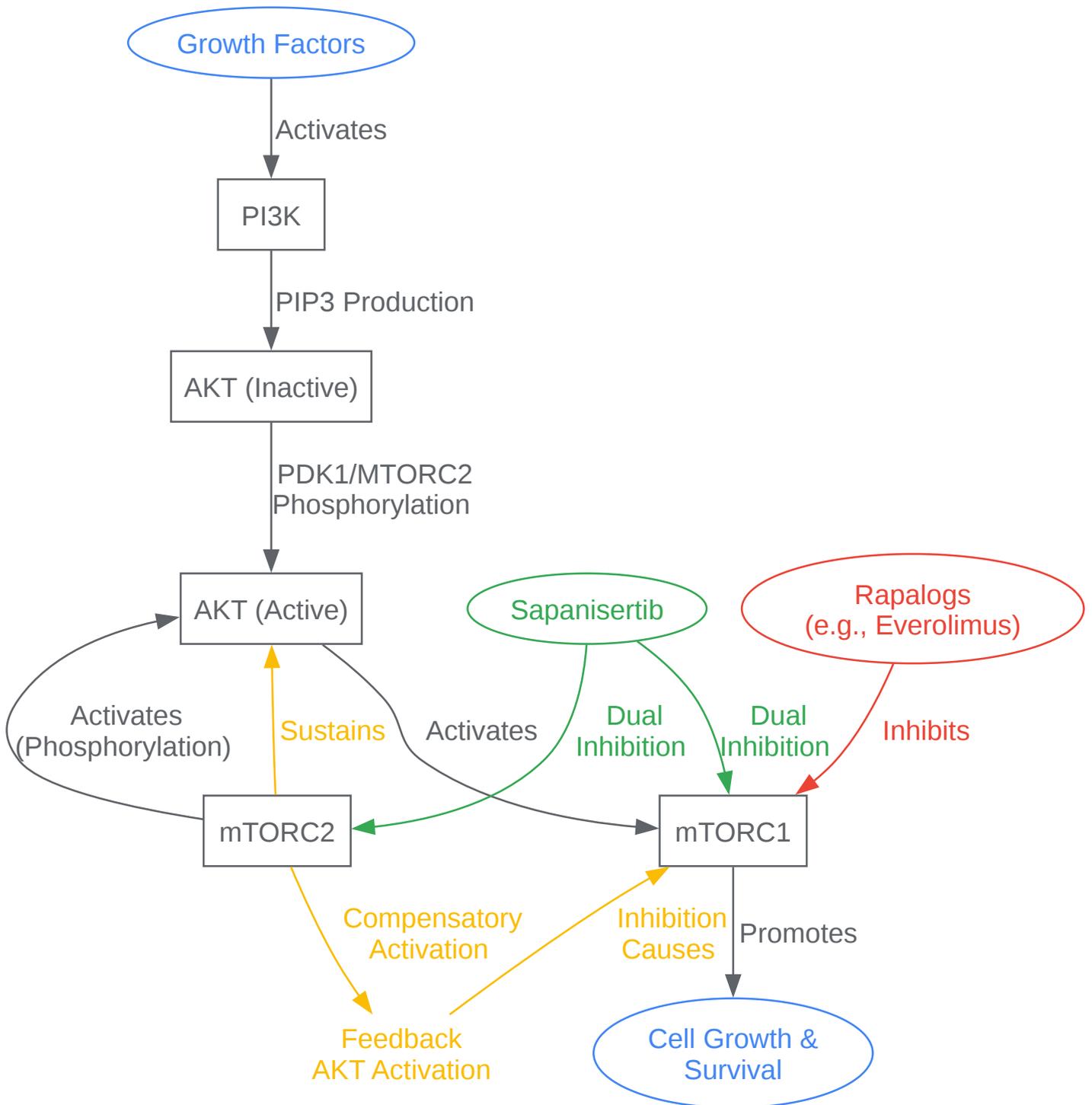
## Clinical Trial Summary of Sapanisertib

Tumor Type / Setting	Trial Phase / Identifier	Key Efficacy Findings	Safety Findings (Common Grade 3+ AEs)
<b>Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET)</b>   Phase II (NCT02893930) [1] [2]   • <b>No objective responses</b> observed in Stage 1 (0/13); trial stopped early. • Median PFS: <b>5.19 months</b> . • Median OS: <b>20.44 months</b> .   Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [1] [2].     <b>Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL)</b>   Phase II (NCT02484430) [3]   • Best response: <b>Stable disease</b> (12.5%, 2/16). • Limited efficacy; only 19% of patients proceeded to Cycle 2.   Mucositis, hyperglycemia, leukopenia, lymphopenia; limited target inhibition per immunoblotting [3].     <b>Advanced Solid Tumors (mTOR pathway altered)</b>   Phase I (NCT03430882) [4]   • <b>Combination with carboplatin/paclitaxel</b> : 2 Partial Responses (PR) in RCC and prostate cancer. • Disease control rate: 68% (11 Stable Disease + 2 PR).   Anemia (21%), neutropenia (21%), thrombocytopenia (10.5%) - attributed to the combination regimen [4].			

## Mechanism of Action & Rationale

**Sapanisertib** is an ATP-competitive, **dual mTORC1 and mTORC2 inhibitor**. Its development for rapalog-resistant tumors is based on a strong mechanistic rationale [1] [2] [5]:

- **Rapalogs (e.g., everolimus):** Allosterically inhibit only mTORC1. This incomplete inhibition can lead to compensatory feedback loops that reactivate AKT via mTORC2, contributing to treatment resistance [1] [2] [5].
- **Sapanisertib:** Directly targets the ATP-binding site of mTOR, **potently inhibiting both mTORC1 and mTORC2**. This dual action was hypothesized to overcome the compensatory AKT signaling and reverse resistance to rapalogs [1] [2] [5].



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Diagram: Mechanism of **Sapanisertib** vs. Rapalogs. **Sapanisertib** inhibits both mTORC1 and mTORC2, aiming to block the compensatory AKT activation that can occur with rapalog treatment.

## Detailed Experimental Data & Protocols

For researchers designing related studies, here are the methodologies from the key trials.

### 1. Phase II Trial in Rapalog-Resistant PNET (NCT02893930) [1] [2]

- **Study Design:** Prospective, multicenter, two-stage Phase II trial.
- **Patient Population:** Adults with unresectable/metastatic PNET with radiological progression on a prior mTOR inhibitor (rapalog).
- **Intervention:** **Sapanisertib 3 mg** orally once daily on a continuous dosing schedule in 28-day cycles.
- **Primary Endpoint:** Objective tumor response (ORR) per RECIST v1.1.
- **Statistical Design:** Two-stage optimal design. Stage 1 required  $\geq 1$  objective response in 12 eligible patients to proceed to Stage 2.
- **Key Biomarker Analysis:** The study was based on preclinical data from a patient-derived xenograft (PDX) model of PNET, which showed that **sapanisertib** caused tumor shrinkage in everolimus-resistant tumors [2].

### 2. Phase I Trial in Combination Therapy (NCT03430882) [4]

- **Study Design:** Phase I dose-escalation study of **sapanisertib** in combination with carboplatin and paclitaxel.
- **Patient Population:** Patients with mTOR pathway aberrant solid tumors refractory to standard therapy.
- **Intervention & Dosing Schedule:** Based on preclinical synergy, a **sequential dosing** schedule was used:
  - **Carboplatin** (AUC 5 mg/mL•min) every 3 weeks.
  - **Paclitaxel** (40 or 60 mg/m<sup>2</sup>) weekly on Day 1.
  - **Sapanisertib** (2, 3, or 4 mg) administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle.
- **Primary Objective:** Safety and determination of the maximum tolerated dose (MTD) of the combination.
- **Pharmacodynamic Analysis:** The study hypothesized that sequential administration would enhance anti-tumor activity based on in vivo modeling [4].

## Interpretation and Future Directions

The collective data indicates that while the preclinical rationale for using **sapanisertib** in rapalog-resistant settings is strong, its clinical efficacy as a single agent has been limited. Future development may focus on:

- **Combination Therapies:** The activity seen in the Phase I combination trial suggests that **sapanisertib** may be more effective when used with other agents to overcome resistance mechanisms [4].
- **Biomarker-Driven Selection:** Future trials could benefit from enrolling patients with specific molecular alterations in the mTOR pathway (e.g., *TSC1/2* mutations, *PTEN* loss) to identify responsive subgroups [4] [6].

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